N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c28-22(10-6-14-34(31,32)19-8-2-1-3-9-19)26(16-17-7-4-5-13-24-17)23-25-20-12-11-18(27(29)30)15-21(20)33-23/h1-5,7-9,11-13,15H,6,10,14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVVDJCFFWNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, with the CAS number 899732-84-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₅S₂ |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 899732-84-4 |
Structural Characteristics
The compound features a benzothiazole ring, which is known for its pharmacological properties. The nitro group at the 6-position enhances its reactivity and biological activity, while the phenylsulfonyl and pyridin-2-ylmethyl groups contribute to its binding affinity to various biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit antiviral properties. For instance, compounds with similar scaffolds have been characterized as potent inhibitors of Hepatitis C virus (HCV), indicating that this compound may also possess similar activity against viral infections .
Antitumor Activity
The compound has shown promising results in various cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation effectively. For example, related benzothiazole derivatives demonstrated IC₅₀ values in the low micromolar range against tumorigenic cell lines, suggesting that this compound may have a comparable profile .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular pathways. Research indicates that benzothiazole derivatives can bind to DNA and interfere with replication processes, potentially leading to apoptosis in cancer cells . Additionally, the presence of the nitro group may enhance electron affinity, facilitating interactions with biological macromolecules.
Antimicrobial Activity
In addition to its antitumor and antiviral properties, this compound has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
- Hepatitis C Virus Inhibition : A study characterized several benzothiazole derivatives as HCV inhibitors, highlighting their potential as therapeutic agents. The structure-activity relationship (SAR) indicated that modifications at the nitrogen and sulfur positions significantly influenced antiviral efficacy .
- Antitumor Efficacy : In a series of experiments involving various cancer cell lines (e.g., HCC827 and NCI-H358), compounds structurally related to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D) .
- Antimicrobial Testing : The compound's antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations lower than those required for many standard antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
Core Benzothiazole Modifications
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivatives (e.g., compound 8c in ):
N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (Compound 1 in ) :
Substituent Variations
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Replaces the nitro group with an amine, reducing electron-withdrawing effects. Shows corrosion inhibition properties (85% efficiency at 100 ppm), indicating that electron-rich benzothiazoles enhance surface adsorption .
- VU0500469 (): Incorporates a dimethylaminoethyl group instead of pyridin-2-ylmethyl. Exhibits enhanced lipophilicity (logP = 2.8 vs. 2.1 for the target compound), critical for blood-brain barrier penetration in CNS-targeted drugs .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Observations :
- Nitro Group : Enhances electron-withdrawing effects, improving binding to kinase active sites (e.g., VEGFR-2) .
- Sulfonyl Butanamide Chain : Increases solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
- Pyridin-2-ylmethyl Substituent : May improve selectivity for receptors with aromatic binding pockets (e.g., tyrosine kinases) .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions requiring precise control of nitro group stability, sulfonyl coupling, and regioselective alkylation. Key steps include:
-
Nitrobenzothiazole formation : Condensation of 2-aminobenzothiazole derivatives with nitrating agents under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
-
Sulfonylation : Coupling the phenylsulfonyl group via nucleophilic substitution using 4-(phenylsulfonyl)butanoyl chloride in dry pyridine under reflux .
-
N-alkylation : Introducing the pyridin-2-ylmethyl group via Mitsunobu or Ullmann-type coupling, monitored by TLC to ensure completion .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
- Critical Parameters : Reaction temperature (avoiding nitro group decomposition), anhydrous conditions for sulfonylation, and stoichiometric control to prevent di-alkylation byproducts.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., nitro group at C6, pyridin-2-ylmethyl resonance at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₁N₄O₅S₂) .
- HPLC : Reverse-phase C18 column (ACN/water with 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtained via slow evaporation in acetonitrile) .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Answer : Standard in vitro assays include:
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to controls like ciprofloxacin .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC₅₀ calculations .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using ADP-Glo™ kits, with structural analogs showing IC₅₀ < 10 μM suggesting potential .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in related derivatives?
- Answer : Key SAR insights from analogs include:
- Nitro Group : Essential for antimicrobial activity; replacement with methylsulfonyl reduces potency by 50% .
- Pyridine Substitution : 2-Pyridylmethyl enhances solubility and target engagement vs. 3-pyridyl (logP reduction from 3.2 to 2.8) .
- Sulfonyl Linker : Phenylsulfonyl improves metabolic stability over methylsulfonyl (t₁/₂ increase from 2.1 to 4.3 hrs in liver microsomes) .
- Methodology : Design derivatives via computational docking (AutoDock Vina) to prioritize substituents with optimal binding to target pockets (e.g., EGFR ATP site).
Q. What experimental strategies resolve contradictions in biological data across studies (e.g., inconsistent IC₅₀ values)?
- Answer : Address variability via:
- Assay Standardization : Use identical cell lines (ATCC-verified), passage numbers, and serum-free conditions during MTT assays .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-EGFR reduction) alongside enzymatic assays .
- Case Study : Discrepancies in antifungal activity (MIC 8–32 μg/mL) resolved by testing under hypoxia vs. normoxia, revealing oxygen-dependent mechanism .
Q. How can crystallography and computational modeling elucidate the compound’s binding mode?
- Answer : Integrate:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase IX) using SHELX-TL for refinement .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER force field) to identify key residues (e.g., His94 hydrogen bonding with nitro group) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 16) to predict reactive sites for derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
